![molecular formula C17H10Cl2D4F2N2O3 B602538 Roflumilast-d4 CAS No. 1398065-69-4](/img/structure/B602538.png)
Roflumilast-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roflumilast-d4 is intended for use as an internal standard for the quantification of roflumilast . Roflumilast is a medication that acts as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) . It reduces inflammation in the lungs that leads to COPD (chronic obstructive pulmonary disease) .
Synthesis Analysis
The synthesis of Roflumilast involves several steps including oxidation, acylation, and amidation . A detailed study on the physicochemical characterization and compatibility of Roflumilast with various pharmaceutical excipients has been published .Molecular Structure Analysis
Roflumilast-d4 has a molecular formula of C17H10D4Cl2F2N2O3 . The DSC curve showed a sharp endothermic melting peak at 160.43 °C for roflumilast .Chemical Reactions Analysis
Roflumilast was found to be compatible with magnesium stearate and had some physical interactions with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .Physical And Chemical Properties Analysis
Roflumilast has a density of 1.5±0.1 g/cm3, a boiling point of 430.6±45.0 °C at 760 mmHg, and a flash point of 214.2±28.7 °C . The DSC analysis showed that roflumilast was compatible with magnesium stearate .Aplicaciones Científicas De Investigación
Spinal Cord Injury Treatment
Roflumilast has been evaluated for its therapeutic effect in a thoracic contusion rat model of spinal cord injury . The treatment was found to be effective in promoting functional recovery. Roflumilast-treated animals showed improvements in both gross and fine motor function . Histological assessment revealed a significant decrease in cavity size, less reactive microglia, as well as higher axonal regeneration in treated animals . Molecular analysis revealed that IL-10 and IL-13 levels, as well as VEGF, were increased in the serum of Roflumilast-treated animals .
Chronic Obstructive Pulmonary Disease (COPD) Treatment
Roflumilast is currently administered orally to control acute exacerbations in chronic obstructive pulmonary disease (COPD) . However, side effects such as gastrointestinal disturbance and weight loss have limited its application . To circumvent this, an inhalable Roflumilast formulation was developed to reduce the dose and potentially avoid the associated toxicity . The formulation exhibited stable aerosolization after storage at 25 °C/15% Relative Humidity (RH) for one month .
Sepsis-Induced Renal Impairment Treatment
Roflumilast therapy has been indicated to help reverse sepsis-induced liver and lung harm . However, whether it is also effective in reversing sepsis-induced renal impairment remains unknown .
Safety And Hazards
Direcciones Futuras
Roflumilast is used to prevent the symptoms (flare-ups) of chronic obstructive pulmonary disease (COPD). This medicine is available only with your doctor’s prescription . There are ongoing studies to determine whether roflumilast protects against renal dysfunction, inflammatory response, and apoptosis in sepsis-induced kidney damage .
Propiedades
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roflumilast-d4 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.